Tocrifluor 1117

Description

Properties

IUPAC Name |

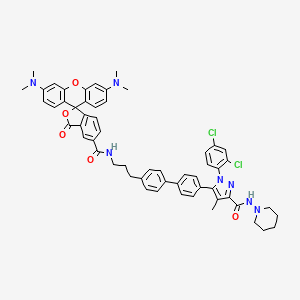

5-[4-[4-[3-[[3',6'-bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl]amino]propyl]phenyl]phenyl]-1-(2,4-dichlorophenyl)-4-methyl-N-piperidin-1-ylpyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H53Cl2N7O5/c1-34-51(54(67)61-64-28-7-6-8-29-64)60-65(48-26-20-40(57)31-47(48)58)52(34)38-17-15-37(16-18-38)36-13-11-35(12-14-36)10-9-27-59-53(66)39-19-23-44-43(30-39)55(68)70-56(44)45-24-21-41(62(2)3)32-49(45)69-50-33-42(63(4)5)22-25-46(50)56/h11-26,30-33H,6-10,27-29H2,1-5H3,(H,59,66)(H,61,67) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNAPRXIZPJDYPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1C(=O)NN2CCCCC2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)C5=CC=C(C=C5)CCCNC(=O)C6=CC7=C(C=C6)C8(C9=C(C=C(C=C9)N(C)C)OC1=C8C=CC(=C1)N(C)C)OC7=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H53Cl2N7O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201098325 | |

| Record name | 5-[4′-[3-[[[3′,6′-Bis(dimethylamino)-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthen]-5-yl]carbonyl]amino]propyl][1,1′-biphenyl]-4-yl]-1-(2,4-dichlorophenyl)-4-methyl-N-1-piperidinyl-1H-pyrazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201098325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

975.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186195-59-4 | |

| Record name | 5-[4′-[3-[[[3′,6′-Bis(dimethylamino)-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthen]-5-yl]carbonyl]amino]propyl][1,1′-biphenyl]-4-yl]-1-(2,4-dichlorophenyl)-4-methyl-N-1-piperidinyl-1H-pyrazole-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1186195-59-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-[4′-[3-[[[3′,6′-Bis(dimethylamino)-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthen]-5-yl]carbonyl]amino]propyl][1,1′-biphenyl]-4-yl]-1-(2,4-dichlorophenyl)-4-methyl-N-1-piperidinyl-1H-pyrazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201098325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Tocrifluor 1117: A Technical Guide to its Mechanism of Action as a GPR55 Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tocrifluor 1117 is a novel fluorescent ligand that has emerged as a valuable tool for the investigation of the G protein-coupled receptor 55 (GPR55). Structurally, it is a derivative of the cannabinoid CB1 receptor antagonist AM251, conjugated with the fluorophore 5-carboxytetramethylrhodamine (5-TAMRA). While originating from a CB1 antagonist, this compound exhibits potent agonist activity at the GPR55 receptor. This document provides a comprehensive technical overview of the mechanism of action of this compound, detailing its role in activating GPR55 signaling pathways, and provides detailed experimental protocols for its application in research settings.

Core Mechanism of Action: GPR55 Agonism

This compound functions as a selective agonist for the G protein-coupled receptor 55 (GPR55). Its primary utility in research is as a fluorescent probe to visualize the cellular localization of GPR55 in living tissues through techniques such as confocal microscopy. Upon binding to GPR55, this compound initiates a downstream signaling cascade that results in the mobilization of intracellular calcium. This agonist activity allows for the functional characterization of GPR55 and its role in various physiological processes.

GPR55 Signaling Pathway Activated by this compound

The binding of this compound to GPR55 triggers a well-defined signaling pathway, primarily coupled through Gq and G12/13 G-proteins. This activation leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors (IP3R) on the endoplasmic reticulum, causing the release of stored calcium into the cytoplasm. The elevation of intracellular calcium is a hallmark of GPR55 activation by this compound and serves as a measurable endpoint in functional assays. Additionally, the G12/13 pathway can activate the small GTPase RhoA.

Caption: GPR55 Signaling Pathway Activated by this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters associated with this compound and its interaction with GPR55.

| Parameter | Value | Cell/System | Reference |

| Excitation Wavelength | 543 nm | In vitro | [1][2] |

| Emission Wavelength | 590 nm | In vitro | [1][2] |

| Concentration for Confocal Microscopy | 0.3 µM | Wild-type mouse mesenteric artery | [3] |

| Concentration to evoke Ca²⁺ response | 0.1 - 0.3 µM | HEK293 cells stably expressing GPR55 | [3] |

| Parent Compound (AM251) Ki for CB1 | 7.96 nM | hCB1 membranes | [3] |

| This compound Displacement of [³H]CP55940 from CB1 | ~10% at 1 µM | Mouse brain membranes | [3] |

Detailed Experimental Protocols

Protocol for Confocal Microscopy of this compound Binding

This protocol is adapted from methodologies used to visualize fluorescent ligand binding to G protein-coupled receptors in living or fixed cells.

Objective: To visualize the cellular localization of GPR55 using this compound.

Materials:

-

HEK293 cells stably expressing GPR55 (or cell line of interest)

-

Glass-bottom confocal dishes

-

Phosphate-buffered saline (PBS)

-

This compound

-

DMSO

-

Paraformaldehyde (PFA) solution (4% in PBS) for fixation (optional)

-

Mounting medium

-

Confocal microscope with appropriate laser lines and filters

Procedure:

-

Cell Culture: Culture HEK293-GPR55 cells on glass-bottom confocal dishes to 70-80% confluency.

-

Preparation of this compound Stock Solution: Prepare a 1 mM stock solution of this compound in high-quality, anhydrous DMSO. Store in small aliquots at -20°C, protected from light.

-

Cell Labeling (Live Cell Imaging): a. Wash the cells twice with pre-warmed PBS. b. Prepare a working solution of 0.3 µM this compound in PBS or appropriate imaging buffer. c. Incubate the cells with the this compound working solution for 30 minutes at 37°C, protected from light. d. Gently wash the cells three times with PBS to remove unbound ligand. e. Add fresh PBS or imaging buffer to the dish for imaging.

-

Cell Labeling (Fixed Cell Imaging - Optional): a. After labeling (step 3c), wash the cells twice with PBS. b. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature. c. Wash the cells three times with PBS. d. Add a drop of mounting medium and cover with a coverslip.

-

Confocal Imaging: a. Place the dish on the stage of the confocal microscope. b. Use a 543 nm laser line for excitation. c. Set the emission detection window to capture fluorescence around 590 nm (e.g., 570-620 nm). d. Adjust laser power, detector gain, and pinhole to obtain optimal signal-to-noise ratio while minimizing photobleaching. e. Acquire images of the fluorescent signal, which indicates the localization of this compound bound to GPR55.

Caption: Experimental Workflow for Confocal Microscopy.

Protocol for Intracellular Calcium Mobilization Assay

This protocol describes a method to functionally assess the agonist activity of this compound at GPR55 by measuring changes in intracellular calcium concentration.

Objective: To measure the increase in intracellular calcium in response to this compound stimulation in GPR55-expressing cells.

Materials:

-

HEK293 cells stably expressing GPR55

-

96-well black-walled, clear-bottom plates

-

Fura-2 AM (or other suitable calcium indicator dye)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer

-

This compound

-

DMSO

-

Fluorescence plate reader with dual excitation capabilities (e.g., FlexStation) or fluorescence microscope equipped for ratiometric imaging.

Procedure:

-

Cell Plating: Seed HEK293-GPR55 cells into a 96-well black-walled, clear-bottom plate and grow to 80-90% confluency.

-

Dye Loading: a. Prepare a Fura-2 AM loading solution. A typical solution consists of 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS. b. Aspirate the culture medium from the cells and wash once with HBSS. c. Add the Fura-2 AM loading solution to each well and incubate for 45-60 minutes at 37°C in the dark. d. Wash the cells twice with HBSS to remove extracellular dye. e. Add fresh HBSS to each well and incubate for a further 30 minutes at room temperature to allow for complete de-esterification of the dye.

-

Preparation of this compound Solutions: Prepare serial dilutions of this compound in HBSS from the 1 mM DMSO stock. Ensure the final DMSO concentration is below 0.1% to avoid solvent effects.

-

Measurement of Calcium Response: a. Place the plate in the fluorescence reader. b. Set the instrument to measure fluorescence emission at ~510 nm with alternating excitation at 340 nm and 380 nm. c. Establish a stable baseline fluorescence ratio (340/380 nm) for approximately 20-30 seconds. d. Add the this compound solutions to the wells and continue to record the fluorescence ratio for several minutes to capture the full calcium response. e. As a positive control, use a known GPR55 agonist like L-α-lysophosphatidylinositol (LPI).

-

Data Analysis: The change in the 340/380 nm fluorescence ratio over time is proportional to the change in intracellular calcium concentration. Plot the peak change in ratio against the concentration of this compound to generate a dose-response curve.

Conclusion

This compound is a specialized fluorescent probe that acts as a GPR55 agonist. Its primary application lies in the visualization and functional characterization of this receptor. The mechanism of action involves binding to GPR55, which initiates a Gq and G12/13-mediated signaling cascade, culminating in the release of intracellular calcium. The detailed protocols provided herein offer a framework for researchers to effectively utilize this compound in their studies of GPR55 biology.

References

-

MedChemExpress. This compound (T1117).

-

BioCrick. Tocrifluor T1117.

-

Daly, C. J., et al. (2010). Fluorescent ligand binding reveals heterogeneous distribution of adrenoceptors and 'cannabinoid-like' receptors in small arteries. British Journal of Pharmacology, 159(4), 787–796.

-

Sylantyev, S., et al. (2013). Cannabinoid- and lysophosphatidylinositol-sensitive receptor GPR55 boosts neurotransmitter release at central synapses. Proceedings of the National Academy of Sciences, 110(13), 5193-5198.

-

Lauckner, J. E., et al. (2008). GPR55 is a cannabinoid receptor that increases intracellular calcium and inhibits M current. Proceedings of the National Academy of Sciences, 105(7), 2699–2704.

-

Henstridge, C. M., et al. (2009). The GPR55 ligand L-α-lysophosphatidylinositol promotes RhoA-dependent Ca2+ signaling and NFAT activation. The FASEB Journal, 23(1), 183-193.

References

Tocrifluor 1117: A Fluorescent Probe for the GPR55 Receptor - An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tocrifluor 1117 (T1117) is a novel fluorescent ligand designed for the study of the G protein-coupled receptor 55 (GPR55). As a fluorescent derivative of the well-characterized cannabinoid CB1 receptor antagonist and GPR55 agonist, AM251, this compound provides a powerful tool for the visualization and pharmacological characterization of GPR55 in living cells and tissues. This guide provides a comprehensive overview of this compound, including its properties, experimental applications, and detailed protocols for its use.

Core Properties of this compound

This compound is synthesized by conjugating AM251 with the fluorophore 5-carboxytetramethylrhodamine (5-TAMRA). This modification imparts fluorescent properties to the molecule, allowing for its detection using standard fluorescence microscopy and spectroscopy techniques.

Photophysical and Chemical Properties

| Property | Value | Reference |

| Excitation Wavelength (λex) | 543 nm | [1][2] |

| Emission Wavelength (λem) | 590 nm | [1][2] |

| Molecular Weight | 974.97 g/mol | [1] |

| Chemical Formula | C₅₆H₅₃Cl₂N₇O₅ | [1] |

| Purity | ≥95% (HPLC) | [1] |

| Solubility | Soluble to 10 mM in DMSO | [2] |

GPR55 Signaling Pathways

GPR55 is a G protein-coupled receptor that, upon activation, can couple to multiple G protein subtypes, primarily Gαq and Gα12/13, to initiate a variety of downstream signaling cascades.[3] The activation of these pathways ultimately leads to diverse cellular responses, including changes in intracellular calcium levels, cell proliferation, and migration.

Caption: GPR55 Signaling Cascade.

Experimental Protocols

The following are detailed protocols for the application of this compound in key experimental assays for the study of GPR55.

Fluorescence Microscopy for GPR55 Localization

This protocol describes the use of this compound to visualize the subcellular localization of GPR55 in cultured cells.

Caption: Fluorescence Microscopy Workflow.

Materials:

-

GPR55-expressing cells (e.g., HEK293 cells stably expressing GPR55)

-

Glass-bottom culture dishes

-

This compound (stock solution in DMSO)

-

Serum-free cell culture medium

-

Phosphate-buffered saline (PBS)

-

Confocal microscope with appropriate laser lines and filters

Procedure:

-

Cell Plating: Plate GPR55-expressing cells onto glass-bottom dishes at a suitable density to achieve 60-80% confluency on the day of the experiment.

-

Preparation of Staining Solution: Dilute the this compound stock solution in serum-free medium to the desired final concentration (a starting concentration of 100 nM is recommended, which can be optimized).

-

Cell Staining: Remove the culture medium from the cells and add the this compound staining solution. Incubate the cells for 30-60 minutes at 37°C in a cell culture incubator.

-

Washing: Aspirate the staining solution and wash the cells three times with pre-warmed PBS to remove unbound ligand.

-

Imaging: Add fresh pre-warmed PBS or imaging buffer to the cells. Visualize the fluorescent signal using a confocal microscope with excitation at 543 nm and emission detection centered around 590 nm.

Competitive Binding Assay

This protocol outlines a competitive binding assay to determine the binding affinity of unlabeled test compounds for GPR55 using this compound as the fluorescent probe.

Materials:

-

Membrane preparations from cells expressing GPR55

-

This compound

-

Unlabeled test compounds

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4)

-

96-well black microplates

-

Plate reader with fluorescence detection capabilities

Procedure:

-

Assay Setup: In a 96-well black microplate, add the following components in order:

-

Assay buffer

-

A fixed concentration of this compound (typically at or below its Kd, if known; otherwise, a concentration that gives a robust signal).

-

A dilution series of the unlabeled test compound.

-

Membrane preparation containing GPR55.

-

-

Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light, to allow the binding to reach equilibrium.

-

Detection: Measure the fluorescence intensity in each well using a plate reader with excitation and emission wavelengths appropriate for this compound (Ex: 543 nm, Em: 590 nm).

-

Data Analysis: Plot the fluorescence intensity against the logarithm of the competitor concentration. The data can be fitted to a sigmoidal dose-response curve to determine the IC₅₀ value of the test compound. The Ki value can then be calculated using the Cheng-Prusoff equation.

GPR55-Mediated Intracellular Calcium Mobilization Assay

This protocol describes a functional assay to measure the agonist activity of compounds at GPR55 by monitoring changes in intracellular calcium concentration.

Caption: Calcium Mobilization Assay Workflow.

Materials:

-

GPR55-expressing cells

-

96-well black, clear-bottom microplates

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

This compound or other test compounds

-

Fluorescence plate reader with an integrated liquid handling system (e.g., FlexStation)

Procedure:

-

Cell Plating: Seed GPR55-expressing cells into a 96-well black, clear-bottom plate and allow them to attach and grow to confluency.

-

Dye Loading: Prepare a loading solution of a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer according to the manufacturer's instructions. Remove the culture medium and incubate the cells with the dye loading solution for 1 hour at 37°C.

-

Washing: Gently wash the cells with assay buffer to remove any extracellular dye.

-

Compound Addition and Signal Detection: Place the plate in a fluorescence plate reader equipped with an injector. Set the instrument to measure fluorescence at the appropriate wavelengths for the calcium indicator (e.g., Ex: 490 nm, Em: 525 nm for Fluo-4). Inject this compound or other test compounds into the wells and simultaneously record the fluorescence signal over time.

-

Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. The magnitude of the response can be quantified and plotted against the concentration of the agonist to determine its EC₅₀ value.

Data Presentation

While a definitive radioligand-derived binding affinity (Ki or Kd) for this compound at GPR55 is not yet prominently available in the literature, its utility has been demonstrated in various functional and imaging assays. The following table summarizes key functional data for GPR55 agonists, including the parent compound of this compound, AM251.

| Compound | Assay | Cell Line | EC₅₀ / IC₅₀ | Reference |

| AM251 | GTPγS Binding | HEK293-hGPR55 | 7.2 - 7.4 pEC₅₀ | [4] |

| AM251 | Calcium Mobilization | HEK293-hGPR55 | ~3 µM | [2] |

| LPI | Calcium Mobilization | HEK293-hGPR55 | ~0.3 µM | [2] |

| O-1602 | RhoA Activation | GPR55 knockout mice studies | - | [3] |

Conclusion

This compound is a valuable tool for researchers studying the pharmacology and cellular biology of GPR55. Its fluorescent properties enable direct visualization of the receptor, and it can be employed in a variety of binding and functional assays. The detailed protocols provided in this guide offer a starting point for the successful application of this compound in GPR55 research, paving the way for new discoveries in the field of cannabinoid and lysophospholipid signaling.

References

- 1. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GPR55 ligands promote receptor coupling to multiple signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Advances in the Physiology of GPR55 in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

Tocrifluor T1117: A Technical Guide to its Spectroscopic Properties and Application in GPR55 Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the fluorescent ligand Tocrifluor T1117, detailing its excitation and emission spectra, and its application in the study of the G protein-coupled receptor 55 (GPR55). This document is intended to serve as a comprehensive resource for researchers utilizing this tool in fluorescence microscopy and time-resolved fluorescence resonance energy transfer (TR-FRET) assays to investigate GPR55 signaling pathways.

Core Properties of Tocrifluor T1117

Tocrifluor T1117 is a fluorescent derivative of AM 251, a known antagonist of the cannabinoid receptor CB1, conjugated to the rhodamine-based dye 5-carboxytetramethylrhodamine (5-TAMRA). This conjugation renders it a valuable tool for visualizing and tracking its binding target, the G protein-coupled receptor 55 (GPR55).

Spectral Properties

The fluorescence of Tocrifluor T1117 is conferred by the 5-TAMRA moiety. The key spectral properties are summarized in the table below.

| Property | Value |

| Excitation Maximum (λex) | ~543 nm[1] |

| Emission Maximum (λem) | ~590 nm[1] |

| Molar Extinction Coefficient (ε) of 5-TAMRA | ~95,000 cm⁻¹M⁻¹ |

| Fluorescence Quantum Yield (Φ) of 5-TAMRA | ~0.1 |

| Molecular Weight | 974.97 g/mol [1] |

| Chemical Formula | C₅₆H₅₃Cl₂N₇O₅[1] |

| Solubility | Soluble in DMSO |

Note: The exact spectral characteristics can be influenced by the local microenvironment, including solvent polarity and pH.

GPR55 Signaling Pathway

Tocrifluor T1117 is a crucial tool for elucidating the signaling cascade initiated by the activation of GPR55. Upon agonist binding, GPR55 couples to G proteins of the Gαq and Gα12/13 families. This initiates a downstream cascade involving RhoA and Phospholipase C (PLC), leading to an increase in intracellular calcium concentration and the activation of various transcription factors, including NFAT, NF-κB, and CREB. This signaling pathway plays a role in diverse physiological processes.[2][3]

References

Tocrifluor 1117: A Technical Guide to a Fluorescent Probe for Cannabinoid Receptor Localization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tocrifluor 1117 (T1117) is a novel fluorescent ligand vital for the study of cannabinoid receptors. A derivative of the potent CB1 receptor antagonist AM 251, this compound is labeled with a rhodamine derivative, 5-carboxytetramethylrhodamine (5-TAMRA), enabling the visualization and identification of cannabinoid receptor locations in living tissues.[1][2] This technical guide provides an in-depth overview of this compound, including its mechanism of action, binding profile, and detailed experimental protocols for its application in cannabinoid receptor research.

Core Properties and Mechanism of Action

This compound functions as a fluorescent probe, binding to cannabinoid receptors and allowing for their detection via fluorescence microscopy. It is particularly valuable as a selective fluorescent ligand for the orphan G protein-coupled receptor GPR55, which has been proposed as a third cannabinoid receptor (CB3).[3] While derived from a CB1 antagonist, this compound exhibits a significantly lower affinity for CB1 receptors, especially at higher concentrations.[2] This property makes it an ideal tool for studying GPR55 in systems where CB1 receptors are also present, often utilized in CB1-knockout (KO) models to ensure specific binding to GPR55.[2]

The fluorescence properties of this compound are characterized by an excitation maximum (λex) of 543 nm and an emission maximum (λem) of 590 nm.[1] Upon binding to its target receptor, the fluorescent signal can be detected and quantified, providing spatial and potentially temporal information about receptor distribution and dynamics.

Quantitative Data Summary

The binding affinities and physicochemical properties of this compound are crucial for its effective use in research. The following tables summarize the available quantitative data.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 974.97 g/mol | |

| Formula | C₅₆H₅₃Cl₂N₇O₅ | |

| Excitation Wavelength (λex) | 543 nm | [1] |

| Emission Wavelength (λem) | 590 nm | [1] |

| Solubility | Soluble to 10 mM in DMSO | |

| Purity | ≥95% |

Table 2: Binding Affinity of this compound for Cannabinoid Receptors

| Receptor | Binding Parameter | Value | Species/System | Reference |

| CB1 | IC₅₀ | 450 nM | Rat Brain Membranes | |

| GPR55 | Functional Ligand | - | HEK293 cells expressing GPR55 | [2] |

Signaling Pathways

This compound, primarily through its interaction with GPR55, can be used to study downstream signaling events. GPR55 activation is known to couple to Gαq and Gα12/13 proteins, initiating a cascade that involves the activation of RhoA, phospholipase C (PLC), and subsequent mobilization of intracellular calcium. This ultimately leads to the activation of the mitogen-activated protein kinase (MAPK) pathway, specifically the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound.

Experimental Workflow for Fluorescent Ligand Binding

1. Fluorescent Ligand Binding Assay in Tissues or Cells

-

Objective: To visualize the localization of cannabinoid receptors (primarily GPR55).

-

Materials:

-

This compound stock solution (e.g., 1 mM in DMSO).

-

Biological sample (e.g., brain slices from CB1-KO mice, cultured cells).

-

Appropriate buffer (e.g., phosphate-buffered saline, PBS).

-

Confocal microscope with appropriate laser lines and filters.

-

-

Protocol:

-

Prepare the biological sample. For tissues, sectioning may be required. For cells, they can be cultured on coverslips.

-

Dilute the this compound stock solution to the desired final concentration (e.g., 100-300 nM) in the appropriate buffer.

-

Incubate the sample with the this compound solution for a sufficient time to allow binding (e.g., 30-60 minutes at room temperature or 37°C).

-

Gently wash the sample with fresh buffer to remove unbound ligand. Repeat the wash step 2-3 times.

-

Mount the sample for microscopy.

-

Visualize the sample using a confocal microscope with excitation at ~543 nm and emission detection at ~590 nm.

-

Acquire images and analyze the fluorescence intensity and distribution to determine receptor localization.

-

GPR55-Mediated Calcium Mobilization Assay

-

Objective: To functionally assess GPR55 activation by this compound.

-

Materials:

-

HEK293 cells stably expressing GPR55.

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

This compound.

-

Fluorescence plate reader or microscope capable of kinetic measurements.

-

-

Protocol:

-

Plate GPR55-expressing HEK293 cells in a multi-well plate.

-

Load the cells with a calcium-sensitive dye according to the manufacturer's instructions.

-

Wash the cells to remove excess dye.

-

Acquire a baseline fluorescence reading.

-

Add this compound at various concentrations to the wells.

-

Immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.

-

Analyze the data to determine the concentration-response relationship for this compound-induced calcium mobilization.

-

ERK1/2 Phosphorylation Assay (Western Blot)

-

Objective: To determine the effect of this compound on the GPR55-mediated MAPK/ERK signaling pathway.

-

Materials:

-

GPR55-expressing cells.

-

This compound.

-

Cell lysis buffer.

-

Antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.

-

Western blot reagents and equipment.

-

-

Protocol:

-

Culture GPR55-expressing cells to near confluence.

-

Serum-starve the cells for several hours to reduce basal ERK phosphorylation.

-

Treat the cells with various concentrations of this compound for a specific time period (e.g., 5-15 minutes).

-

Lyse the cells and collect the protein lysates.

-

Determine the protein concentration of each lysate.

-

Perform SDS-PAGE to separate the proteins.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with the anti-phospho-ERK1/2 antibody, followed by a secondary antibody and chemiluminescent detection.

-

Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.

-

Quantify the band intensities to determine the ratio of phosphorylated ERK to total ERK.

-

Conclusion

This compound is a powerful and versatile tool for researchers in the cannabinoid field. Its fluorescent properties and selectivity for GPR55 over CB1 receptors make it invaluable for elucidating the cellular and subcellular localization of this putative third cannabinoid receptor. The experimental protocols provided in this guide offer a starting point for utilizing this compound to explore the distribution, function, and signaling of cannabinoid receptors, ultimately contributing to a deeper understanding of the endocannabinoid system and its therapeutic potential.

References

Tocrifluor 1117: A Technical Guide to Solubility and Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility and recommended storage conditions for Tocrifluor 1117, a fluorescent cannabinoid ligand. The information herein is intended to support the effective use of this compound in research and development settings.

Core Properties of this compound

This compound is a fluorescent derivative of the selective CB1 receptor antagonist, AM 251. It is conjugated with 5-carboxytetramethylrhodamine (5-TAMRA) and is utilized in fluorescence-based assays, such as fluorescence microscopy and confocal microscopy, to study cannabinoid receptors.[1][2]

Solubility Profile

The solubility of this compound has been determined in dimethyl sulfoxide (DMSO).

| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) |

| DMSO | 10 | 9.75 |

| Data based on a molecular weight of 974.97 g/mol . Batch-specific molecular weights may vary.[1] |

Note: For preparing stock solutions, it is crucial to refer to the batch-specific molecular weight provided on the Certificate of Analysis.[1]

Recommended Storage Conditions

To ensure the stability and integrity of this compound, proper storage is essential.

| Condition | Temperature |

| Long-term Storage | -20°C |

| [1] |

It is recommended to store the compound in a tightly sealed container, protected from light.

Experimental Protocol: Determining Aqueous Solubility

While this compound is readily soluble in organic solvents like DMSO, assessing its solubility and behavior in aqueous buffers is often a necessary step for biological assays. The following is a generalized protocol for determining the aqueous solubility of a fluorescent compound like this compound.

Objective: To determine the maximum soluble concentration of this compound in a physiologically relevant aqueous buffer.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Phosphate-buffered saline (PBS), pH 7.4

-

Spectrofluorometer or plate reader with fluorescence capabilities

-

Microcentrifuge

-

Calibrated pipettes

-

Low-binding microcentrifuge tubes

Methodology:

-

Preparation of a High-Concentration Stock Solution:

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO.[1]

-

-

Serial Dilution in Aqueous Buffer:

-

Perform a serial dilution of the this compound DMSO stock solution into the desired aqueous buffer (e.g., PBS) to achieve a range of final concentrations. It is critical to keep the final percentage of DMSO constant across all dilutions and as low as possible to minimize its effect on solubility and biological systems.

-

-

Equilibration:

-

Incubate the prepared solutions at a controlled temperature (e.g., room temperature or 37°C) for a specified period (e.g., 2 hours) to allow for equilibration. Gentle agitation may be applied.

-

-

Separation of Soluble and Insoluble Fractions:

-

Centrifuge the solutions at high speed (e.g., >10,000 x g) for a sufficient time (e.g., 20 minutes) to pellet any precipitated compound.

-

-

Quantification of the Soluble Fraction:

-

Carefully collect the supernatant, avoiding disturbance of the pellet.

-

Measure the fluorescence intensity of the supernatant using a spectrofluorometer. This compound has an excitation maximum at approximately 543 nm and an emission maximum at around 590 nm.[1]

-

Generate a standard curve using known concentrations of this compound in the same buffer system (with the same final DMSO concentration) to correlate fluorescence intensity with concentration.

-

Determine the concentration of this compound in the supernatant by interpolating its fluorescence intensity on the standard curve. The highest concentration at which no precipitation is observed is considered the aqueous solubility under the tested conditions.

-

Visualized Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the aqueous solubility of this compound.

Caption: Workflow for Aqueous Solubility Determination.

Signaling Pathway Context

This compound is a fluorescent antagonist for the Cannabinoid Receptor 1 (CB1). Its utility lies in its ability to visualize and quantify the binding to this receptor, which is involved in numerous signaling pathways.

Caption: this compound Interaction with the CB1 Receptor Pathway.

References

Core Relationship: From Antagonist to Fluorescent Probe

An In-depth Technical Guide to the Relationship Between Tocrifluor 1117 and the AM251 Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of this compound and its direct relationship to the well-characterized cannabinoid receptor ligand, AM251. It details their respective chemical structures, pharmacological profiles, and the experimental applications that arise from their structural and functional relationship.

This compound (T1117) is a fluorescent chemical probe derived directly from AM251.[1] Specifically, this compound is synthesized by conjugating the CB1 receptor antagonist AM251 with the fluorophore 5-carboxytetramethylrhodamine (5-TAMRA). This structural modification transforms the parent compound, a potent CB1 antagonist/inverse agonist, into a valuable tool for fluorescence-based imaging and assays.[2] While AM251 is primarily used for functional studies to block CB1 receptor activity, this compound is designed for visualizing and tracking cannabinoid receptors in living tissues and cell-based assays.[1][2]

The addition of the bulky fluorophore significantly alters the pharmacology of the original AM251 scaffold. While this compound retains binding affinity for the CB1 receptor, it is notably reduced compared to AM251.[3] Concurrently, this modification enhances its utility as a selective ligand for the G-protein coupled receptor GPR55.[1][4]

Chemical and Physical Properties

AM251 is a biarylpyrazole derivative, structurally similar to rimonabant.[5] Its IUPAC name is 1-(2,4-Dichlorophenyl)-5-(4-iodophenyl)-4-methyl-N-(1-piperidyl)pyrazole-3-carboxamide.[5]

This compound incorporates the AM251 structure linked to a rhodamine derivative.[2] Its IUPAC name is 5-[4-[4-[3-[[3',6'-bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl]amino]propyl]phenyl]phenyl]-1-(2,4-dichlorophenyl)-4-methyl-N-piperidin-1-ylpyrazole-3-carboxamide.[6]

| Property | AM251 | This compound |

| IUPAC Name | 1-(2,4-Dichlorophenyl)-5-(4-iodophenyl)-4-methyl-N-(1-piperidyl)pyrazole-3-carboxamide[5][7] | 5-[4-[4-[3-[[3',6'-bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl]amino]propyl]phenyl]phenyl]-1-(2,4-dichlorophenyl)-4-methyl-N-piperidin-1-ylpyrazole-3-carboxamide[6] |

| Molecular Formula | C₂₂H₂₁Cl₂IN₄O[5] | C₅₆H₅₃Cl₂N₇O₅ |

| Molar Mass | 555.24 g·mol⁻¹[5] | 974.97 g·mol⁻¹ |

| Primary Function | CB1 Antagonist/Inverse Agonist[8] | Fluorescent Cannabinoid Ligand[2] |

| Fluorescence | No | Yes (Ex/Em ≈ 543/590 nm)[1] |

Comparative Pharmacological Data

The primary pharmacological distinction lies in their receptor affinity and selectivity. AM251 is a highly potent and selective CB1 ligand, whereas this compound's profile is shifted towards GPR55, with a reduced affinity for CB1.

| Ligand | Target Receptor | Mechanism of Action | Binding Affinity / Potency | Selectivity |

| AM251 | CB1 | Antagonist / Inverse Agonist[8][9] | Ki: 7.5 nM[5][10] IC₅₀: 8 nM[10] | Displays ~306-fold selectivity for CB1 over CB2 receptors |

| GPR55 | Agonist[10][11] | EC₅₀: 39 nM[10] | ||

| μ-Opioid Receptor | Antagonist[5] | Ki: 251 nM | ||

| This compound | GPR55 | Agonist / Fluorescent Ligand[1] | Evokes Ca²⁺ response in GPR55-expressing cells[4] | Described as a selective GPR55 ligand[1] |

| CB1 | Binds to Receptor | Kd: ~450 nM[3] | Binds endogenous and recombinant CB1 receptors[3][12] |

Signaling Pathways

AM251 and this compound interact with receptors that utilize distinct signaling cascades. AM251 primarily modulates the Gi/o-coupled CB1 receptor, while this compound is a valuable tool for studying the Gq-coupled GPR55 receptor.

CB1 Receptor Signaling (Primary target of AM251)

CB1 receptors are predominantly coupled to Gi/o proteins.[13] As an inverse agonist, AM251 binds to the receptor and stabilizes its inactive state, reducing the basal signaling activity characteristic of constitutively active CB1 receptors.[9] This leads to an increase in adenylyl cyclase activity and a subsequent rise in intracellular cAMP levels, opposing the effects of a CB1 agonist.[9]

GPR55 Receptor Signaling (Primary utility of this compound)

GPR55 is coupled to Gq proteins, and its activation leads to the stimulation of phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of calcium (Ca²⁺) from intracellular stores.[12] this compound, acting as a GPR55 agonist, can be used to visualize the receptor and initiate this signaling cascade.[4]

Experimental Protocols and Applications

The primary application of this compound is as a fluorescent ligand in various assays to study cannabinoid receptors, particularly GPR55 and, with consideration for its lower affinity, CB1.[1][3]

Key Experimental Uses

-

Fluorescence Microscopy: Visualizing the subcellular localization and distribution of GPR55 and CB1 receptors in fixed or living cells and tissues.[2]

-

Competitive Binding Assays: Developing fluorescence-based, non-radioactive assays to screen for new orthosteric and allosteric modulators of cannabinoid receptors. In these assays, a candidate compound's ability to displace this compound from the receptor is measured by a change in fluorescence.[3]

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): this compound can serve as a fluorescent acceptor in TR-FRET assays to study ligand-receptor interactions.

-

Functional Assays: Monitoring GPR55 activation by measuring downstream events, such as intracellular calcium mobilization, initiated by this compound binding.[4]

General Protocol: Fluorescence-Quenching Binding Assay

This protocol outlines a general method for determining the binding affinity of a test compound for the CB1 receptor using this compound, adapted from described fluorescence-quenching techniques.[3]

-

Preparation: Prepare cell membranes from a cell line recombinantly expressing the human CB1 receptor. Resuspend membranes in a suitable assay buffer.

-

Incubation: In a microplate, incubate the CB1-expressing membranes with varying concentrations of the unlabeled test compound (e.g., AM251 or a novel compound).

-

Probe Addition: Add a fixed concentration of this compound (e.g., a concentration near its Kd for CB1, ~450 nM) to all wells.

-

Equilibration: Allow the binding to reach equilibrium. The incubation time should be determined from kinetic experiments.

-

Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission filters (e.g., Ex: 543 nm, Em: 590 nm). The binding of this compound to the receptor results in a quenching of its fluorescence signal.

-

Data Analysis: The displacement of this compound by the test compound leads to an increase in fluorescence. Plot the fluorescence intensity against the concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Logical Relationship and Summary

This compound is a specialized chemical tool born from the established pharmacological agent AM251. The relationship is one of functional derivatization, where a potent antagonist is modified to become a fluorescent probe, albeit with an altered pharmacological profile. This modification trades the high CB1 affinity of the parent compound for the ability to visualize and track receptors, with a notable gain-of-function as a selective GPR55 ligand.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selectscience.net [selectscience.net]

- 3. Beyond radio-displacement techniques for Identification of CB1 Ligands: The First Application of a Fluorescence-quenching Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. AM-251 (drug) - Wikipedia [en.wikipedia.org]

- 6. Tocrifluor T1117 | C56H53Cl2N7O5 | CID 57369426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. N-(piperidin-1-yl)-1-(2,4-dichlorophenyl)-5-(4-iodophenyl)-4-methyl-1H-pyrazole-3-carboxamide | C22H21Cl2IN4O | CID 2125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. AM251 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. Cannabinoid CB1 receptor inverse agonists and neutral antagonists: Effects on food intake, food-reinforced behavior and food aversions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. caymanchem.com [caymanchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Tocrifluor T1117 | CAS:1186195-59-4 | Novel fluorescent cannabinoid ligand; displays GPR55 binding activity | High Purity | Manufacturer BioCrick [biocrick.com]

- 13. Cannabinoid receptor antagonist - Wikipedia [en.wikipedia.org]

The Cellular Journey of Tocrifluor 1117: A Technical Guide to Uptake and Distribution

For Researchers, Scientists, and Drug Development Professionals

Tocrifluor 1117 (T1117), a fluorescent derivative of the potent CB1 receptor antagonist AM251, has emerged as a critical tool for probing the cellular landscape of cannabinoid receptors, particularly the G protein-coupled receptor 55 (GPR55). This technical guide provides an in-depth analysis of the cellular uptake and distribution of this compound, compiling available quantitative data, detailing experimental methodologies, and visualizing key pathways to facilitate a comprehensive understanding for researchers in pharmacology and drug development.

Quantitative Data Summary

The following tables summarize the key quantitative parameters related to the binding and cellular effects of this compound.

| Parameter | Value | Cell/Tissue Type | Reference Study |

| Binding Concentration | 0.3 µM | Vascular Smooth Muscle (Mouse) | Daly et al., 2010 |

| Inhibition | 26% by 3 µM unlabelled AM251 | Vascular Smooth Muscle (Mouse) | Daly et al., 2010 |

| CB1 Receptor Binding (Kd) | ~450 nM | Rat Brain Membranes | Bruno et al., 2014 |

| Ca2+ Response Concentration | 0.1 - 0.3 µM | HEK293 cells expressing GPR55 | Daly et al., 2010 |

| Fluorescence Quenching Assay Concentration | 500 nM | Rat Brain Membranes | Bruno et al., 2014 |

Table 1: Binding and Activity of this compound

| Property | Value |

| Fluorophore | 5-carboxytetramethylrhodamine (5-TAMRA) |

| Excitation Wavelength | 543 nm |

| Emission Wavelength | 590 nm |

Table 2: Spectroscopic Properties of this compound

Experimental Protocols

Protocol 1: Fluorescent Ligand Binding in Arterial Tissue (Daly et al., 2010)

This protocol details the methodology for visualizing the binding of this compound in small arteries.

1. Tissue Preparation:

-

Small mesenteric and tail arteries are dissected from wild-type and CB1-receptor knockout (CB1-KO) mice.

-

The arteries are mounted on a wire myograph to maintain their structure.

2. Incubation:

-

The mounted arteries are incubated with this compound at a concentration of 0.3 µM in a physiological salt solution.

-

For competition assays, tissues are pre-incubated with an unlabeled ligand (e.g., 3 µM AM251) before the addition of this compound.

3. Imaging:

-

The tissues are imaged using a confocal microscope.

-

This compound is excited using a 543 nm laser line, and the emission is collected at 590 nm.

-

Z-stacks are acquired to visualize the distribution of the fluorescent ligand throughout the different layers of the artery.

4. Analysis:

-

Fluorescence intensity is quantified in different regions of interest (e.g., smooth muscle, endothelium, adventitia) using image analysis software.

-

The percentage of inhibition by a competing ligand is calculated by comparing the fluorescence intensity in the presence and absence of the competitor.

Protocol 2: Fluorescence-Quenching Assay for CB1 Receptor Binding (Bruno et al., 2014)

This protocol describes a method to determine the binding affinity of ligands to the CB1 receptor using this compound.

1. Membrane Preparation:

-

Rat brain membranes are prepared by homogenization and centrifugation to isolate the membrane fraction containing the CB1 receptors.

2. Binding Assay:

-

The brain membranes are incubated with 500 nM this compound in a suitable buffer.

-

The reaction is allowed to reach equilibrium.

3. Fluorescence Measurement:

-

The fluorescence intensity of the sample is measured using a fluorometer with excitation at 530 nm and emission at 590 nm.

-

The binding of this compound to the CB1 receptor results in a change in its fluorescent properties (quenching).

4. Competition Binding:

-

To determine the affinity of other ligands, the assay is performed in the presence of varying concentrations of the unlabeled competitor.

-

The decrease in this compound fluorescence is measured, and the IC50 value for the competitor is determined.

-

The dissociation constant (Kd) of this compound can be calculated from these competition experiments.

Protocol 3: Cellular Internalization Assay (Generalized)

While a specific protocol for this compound internalization is not extensively detailed in the literature, a generalized workflow can be proposed based on standard ligand internalization assays.

1. Cell Culture:

-

Cells expressing the receptor of interest (e.g., GPR55-expressing HEK293 cells) are cultured in a suitable format, such as glass-bottom dishes, for microscopy.

2. Ligand Incubation:

-

The cells are incubated with this compound at a specified concentration (e.g., 0.1-1 µM) for various time points at 37°C to allow for internalization.

3. Removal of Surface-Bound Ligand:

-

After incubation, the cells are washed with a low pH buffer (acid wash) to strip off any surface-bound, non-internalized this compound.

4. Imaging and Quantification:

-

The cells are then imaged using a fluorescence microscope.

-

The internalized fluorescence can be quantified using image analysis software to determine the rate and extent of uptake.

-

To investigate the mechanism of uptake, cells can be pre-treated with inhibitors of specific endocytic pathways (e.g., chlorpromazine for clathrin-mediated endocytosis, filipin for caveolae-dependent endocytosis).

Visualizations

Signaling Pathways

The activation of GPR55 by this compound triggers a cascade of intracellular signaling events.

Caption: GPR55 signaling cascade initiated by this compound.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for studying the cellular uptake of this compound.

Caption: Generalized workflow for this compound internalization assay.

Discussion and Future Directions

This compound has proven to be an invaluable tool for visualizing cannabinoid receptors and dissecting their signaling pathways. The available data indicates that it binds to GPR55 and can also interact with the CB1 receptor, albeit with a lower affinity than its parent compound, AM251. Its ability to evoke a calcium response in GPR55-expressing cells highlights its utility as a functional probe.

A significant gap in the current understanding of this compound's cellular dynamics is the precise mechanism and kinetics of its internalization. Future research should focus on quantitative uptake studies to determine the rate of internalization and to identify the specific endocytic pathways involved. Such studies would provide a more complete picture of the lifecycle of this important fluorescent probe and its interaction with its target receptors. This knowledge will be crucial for the accurate interpretation of experimental results and for the development of novel therapeutics targeting the GPR55 receptor.

Tocrifluor 1117: A Technical Guide for Studying Non-CB1/CB2 Receptors, Focusing on GPR55

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Tocrifluor 1117 (T1117) has emerged as a critical pharmacological tool for the investigation of non-CB1/CB2 G protein-coupled receptors (GPCRs), with a particular emphasis on the orphan receptor GPR55. This fluorescent ligand, a derivative of the well-characterized CB1 receptor antagonist AM251, offers researchers the ability to visualize and probe the function of these alternative cannabinoid-sensitive targets. This technical guide provides a comprehensive overview of this compound, including its pharmacological profile, detailed experimental protocols for its use, and a summary of key quantitative data to facilitate its application in research and drug discovery.

Core Concepts: Pharmacology of this compound

This compound is a fluorescent analog of AM251, where the AM251 molecule is conjugated to the fluorophore 5-carboxytetramethylrhodamine (5-TAMRA).[1][2] While AM251 is a potent and selective antagonist/inverse agonist of the CB1 receptor, the addition of the bulky fluorophore in this compound significantly reduces its affinity for CB1.[3][4] This altered pharmacological profile has positioned this compound as a selective fluorescent ligand for GPR55, a receptor that is activated by certain cannabinoids and has been implicated in various physiological processes.[1][4]

This compound acts as an agonist at the GPR55 receptor, initiating a cascade of downstream signaling events.[4] This makes it an invaluable tool for studying GPR55 localization, trafficking, and function in living cells and tissues. Its fluorescent properties, with an excitation maximum around 543 nm and an emission maximum around 590 nm, are well-suited for confocal microscopy and other fluorescence-based assays.[1][2]

Quantitative Data: Receptor Binding and Functional Potency

To fully appreciate the utility of this compound as a selective GPR55 ligand, it is essential to compare its binding affinity and functional potency at GPR55 and the classical cannabinoid receptor, CB1. The following tables summarize key quantitative data for this compound and its parent compound, AM251.

| Compound | Receptor | Parameter | Value | Reference |

| This compound | CB1 | Kd | ~450 nM | [3] |

| AM251 | CB1 | Ki | 7.49 nM | [5][6] |

| IC50 | 8 nM | [5][6] | ||

| GPR55 | EC50 (agonist) | 39 nM | [5][6] |

Table 1: Binding Affinity and Potency of this compound and AM251.

GPR55 Signaling Pathway

Activation of GPR55 by agonists such as this compound initiates a distinct signaling cascade. Unlike the Gi/o coupling of CB1 and CB2 receptors, GPR55 is known to couple to Gαq and Gα12/13 proteins.[7][8] This leads to the activation of RhoA, a small GTPase, and subsequently phospholipase C (PLC).[7][9] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to an increase in cytosolic calcium concentration.[7][9] This calcium signaling can then lead to the activation of transcription factors such as the Nuclear Factor of Activated T-cells (NFAT).[7] Furthermore, GPR55 activation has been shown to induce the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).[9]

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound to study GPR55.

Fluorescent Ligand Binding Assay

This protocol is designed to visualize and quantify the binding of this compound to GPR55 in living cells or tissues. To ensure selectivity, it is often performed using cells or tissues from CB1 knockout (KO) mice.[4]

Materials:

-

Cells or tissue expressing GPR55 (e.g., HEK293 cells stably expressing GPR55, or primary tissues from CB1 KO mice).

-

This compound (stock solution in DMSO).

-

Unlabeled GPR55 ligand for competition (e.g., AM251, O-1602).

-

Appropriate cell culture medium or physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

-

Confocal microscope with appropriate laser lines and filters for this compound (Excitation ~543 nm, Emission ~590 nm).

Procedure:

-

Cell/Tissue Preparation:

-

For cultured cells: Plate cells on glass-bottom dishes suitable for confocal microscopy and allow them to adhere.

-

For tissues: Prepare acute tissue slices (e.g., brain or vascular tissue) and maintain them in physiological buffer.

-

-

Incubation with this compound:

-

Prepare a working solution of this compound in the appropriate medium/buffer. A typical starting concentration is in the range of 100-300 nM.

-

Incubate the cells or tissue with the this compound solution for a specified time (e.g., 30-60 minutes) at 37°C.

-

-

Competition Assay (for specificity):

-

Pre-incubate a parallel set of cells/tissues with an excess of an unlabeled GPR55 ligand (e.g., 10-fold higher concentration than T1117) for 15-30 minutes before adding this compound.

-

-

Washing:

-

Gently wash the cells/tissues with fresh, pre-warmed medium/buffer to remove unbound this compound.

-

-

Imaging:

-

Immediately image the samples using a confocal microscope.

-

Acquire images using the appropriate laser excitation and emission filter settings for this compound.

-

Quantify the fluorescence intensity in regions of interest to compare total binding versus binding in the presence of a competitor.

-

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following the activation of GPR55 by this compound.

Materials:

-

HEK293 cells stably expressing GPR55.

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

-

Pluronic F-127.

-

This compound.

-

HBSS or other suitable buffer.

-

Fluorescence plate reader or fluorescence microscope capable of kinetic measurements.

Procedure:

-

Cell Plating: Seed GPR55-expressing HEK293 cells in a 96-well black-walled, clear-bottom plate.

-

Dye Loading:

-

Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

-

Remove the culture medium from the cells and add the loading buffer.

-

Incubate for 30-60 minutes at 37°C in the dark.

-

-

Washing: Gently wash the cells with HBSS to remove excess dye.

-

Assay:

-

Place the plate in a fluorescence plate reader.

-

Establish a stable baseline fluorescence reading.

-

Add this compound (at various concentrations to determine a dose-response) and immediately begin recording the fluorescence intensity over time.

-

The increase in fluorescence corresponds to the increase in intracellular calcium.

-

ERK1/2 Phosphorylation Assay (Western Blot)

This protocol assesses the activation of the MAPK/ERK pathway by measuring the phosphorylation of ERK1/2 in response to this compound.

Materials:

-

Cells expressing GPR55.

-

This compound.

-

Serum-free medium.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

SDS-PAGE gels and Western blot apparatus.

-

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

Procedure:

-

Cell Treatment:

-

Serum-starve the cells for several hours to reduce basal ERK phosphorylation.

-

Treat the cells with this compound for various time points (e.g., 5, 15, 30 minutes).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells with lysis buffer on ice.

-

Clarify the lysates by centrifugation.

-

-

Protein Quantification: Determine the protein concentration of each lysate.

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

-

Re-probing for Total ERK:

-

Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.

-

Conclusion

This compound is a powerful and selective fluorescent probe for the study of the non-CB1/CB2 receptor GPR55. Its agonistic activity, coupled with its fluorescent properties, enables detailed investigation into the localization, signaling, and function of GPR55. By providing a clear understanding of its pharmacology and detailed experimental protocols, this technical guide aims to facilitate the effective use of this compound in advancing our knowledge of this important orphan receptor and its role in health and disease.

References

- 1. RhoA Pull-Down Activation Assay Kit - NewEast Biosciences - GTPase, Oncogene and Bioactive Protein [neweastbio.com]

- 2. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Beyond radio-displacement techniques for Identification of CB1 Ligands: The First Application of a Fluorescence-quenching Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A Functional Assay for GPR55: Envision Protocol | Springer Nature Experiments [experiments.springernature.com]

- 6. Screening for Selective Ligands for GPR55 - Antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. The GPR55 ligand L-alpha-lysophosphatidylinositol promotes RhoA-dependent Ca2+ signaling and NFAT activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. GPR55 ligands promote receptor coupling to multiple signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. abcam.com [abcam.com]

Methodological & Application

Application Notes and Protocols: Tocrifluor 1117 Staining for Fixed Tissues

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tocrifluor T1117 is a fluorescent probe designed for the visualization of cannabinoid receptor-like G-protein coupled receptors. It is a conjugate of AM 251, a known CB1 receptor antagonist, and the fluorophore 5-carboxytetramethylrhodamine (5-TAMRA). Tocrifluor T1117 has an excitation maximum at approximately 543 nm and an emission maximum at 590 nm, making it suitable for fluorescence microscopy.[1] This probe has been utilized in research to study the distribution of receptors like GPR55. The following protocol provides a comprehensive methodology for the application of Tocrifluor 1117 in the staining of formalin-fixed, paraffin-embedded (FFPE) tissues. It is important to note that this is a general protocol and may require optimization for specific tissues and experimental setups.

Materials and Reagents

-

Tocrifluor T1117

-

FFPE tissue sections on positively charged slides

-

Xylene or a suitable xylene substitute

-

Ethanol (100%, 95%, 70%)

-

Deionized or distilled water

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Antigen Retrieval Solution (e.g., 10 mM Sodium Citrate, pH 6.0)

-

Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking Buffer (e.g., 1% Bovine Serum Albumin (BSA) in PBS)

-

Nuclear counterstain (e.g., DAPI or Hoechst stain)

-

Antifade mounting medium

-

Coplin jars or staining dishes

-

Humidified chamber

-

Fluorescence microscope with appropriate filter sets for TAMRA and the chosen counterstain

Experimental Protocol

3.1. Deparaffinization and Rehydration

-

Immerse slides in xylene: 2 changes for 5 minutes each.

-

Immerse slides in 100% ethanol: 2 changes for 3 minutes each.

-

Immerse slides in 95% ethanol: 1 change for 3 minutes.

-

Immerse slides in 70% ethanol: 1 change for 3 minutes.

-

Rinse slides thoroughly in deionized water.

3.2. Antigen Retrieval

This step is often crucial for unmasking target sites in FFPE tissues.

-

Pre-heat the Antigen Retrieval Solution to 95-100°C in a water bath or steamer.

-

Immerse the slides in the hot Antigen Retrieval Solution and incubate for 20-30 minutes.

-

Allow the slides to cool down in the solution for 20 minutes at room temperature.

-

Rinse the slides with PBS.

3.3. Permeabilization

-

Incubate the slides in Permeabilization Buffer for 10-15 minutes at room temperature.

-

Wash the slides with PBS, 3 times for 5 minutes each.

3.4. Blocking

-

Incubate the slides in Blocking Buffer for 30-60 minutes at room temperature in a humidified chamber. This step helps to minimize non-specific binding of the fluorescent probe.

3.5. This compound Staining

-

Prepare the this compound working solution by diluting it in Blocking Buffer. The optimal concentration should be determined empirically, but a starting range of 1 to 10 µM is recommended.

-

Carefully blot the excess blocking solution from the slides without allowing the tissue to dry.

-

Apply the this compound working solution to the tissue sections and incubate for 1-2 hours at room temperature or overnight at 4°C . The incubation should be carried out in a dark, humidified chamber.

-

Wash the slides with PBS, 3 times for 5-10 minutes each, while protecting them from light.

3.6. Nuclear Counterstaining

-

Incubate the slides with a suitable nuclear counterstain (e.g., DAPI at 1 µg/mL in PBS) for 5-10 minutes at room temperature in the dark.

-

Wash the slides with PBS, 2 times for 5 minutes each.

3.7. Mounting

-

Carefully remove excess PBS from the slides.

-

Apply a drop of antifade mounting medium onto the tissue section.

-

Place a coverslip over the tissue, avoiding the formation of air bubbles.

-

Allow the mounting medium to cure according to the manufacturer's instructions.

-

Store the slides flat at 4°C in the dark until they are imaged.

Data Presentation: Protocol Parameters Summary

The following table provides a summary of the recommended parameters for the this compound staining protocol. These should be considered as starting points for optimization.

| Parameter | Reagent/Setting | Recommended Range/Value | Notes |

| Probe Concentration | This compound | 1 - 10 µM | Titration is necessary to find the optimal signal-to-noise ratio. |

| Incubation Time | This compound Staining | 1-2 hours at RT or Overnight at 4°C | Longer incubation may increase signal but also background. |

| Antigen Retrieval | Heat-Induced (e.g., Sodium Citrate pH 6.0) | 20-30 minutes at 95-100°C | May not be necessary for all tissues but is generally recommended. |

| Permeabilization | Triton X-100 | 0.25% in PBS | Ensures probe access to intracellular targets. |

| Blocking | BSA | 1% in PBS | Reduces non-specific binding. |

Visualization: Experimental Workflow and Signaling Pathway

The workflow for this compound staining of fixed tissues is a sequential process designed to preserve tissue morphology while allowing for specific fluorescent labeling.

Caption: A diagram of the experimental workflow for this compound staining.

As this compound is a fluorescently labeled antagonist, it is designed to bind to its target receptor, such as GPR55, and thereby block the downstream signaling that would normally be initiated by an agonist.

Caption: this compound acts as an antagonist at its target receptor.

References

Tocrifluor 1117: A Fluorescent Probe for Unraveling GPR55 Function in Neuroscience

Tocrifluor 1117 (T1117) , a fluorescent analog of the cannabinoid CB1 receptor antagonist AM251, has emerged as a valuable tool in neuroscience research for investigating the function and distribution of the G protein-coupled receptor 55 (GPR55). While its parent compound, AM251, is a potent CB1 antagonist, the addition of a tetramethylrhodamine fluorescent tag significantly reduces its affinity for CB1 receptors, making T1117 a selective ligand for GPR55. This unique property allows researchers to visualize and probe GPR55 in various experimental settings, shedding light on its role in neuronal signaling and its potential as a therapeutic target.

This document provides detailed application notes and protocols for the use of this compound in key neuroscience research applications, including GPR55 receptor visualization in brain tissue, analysis of receptor internalization, and measurement of intracellular calcium mobilization.

Application 1: Visualization of GPR55 Expression in Brain Tissue

This compound is effectively used to map the anatomical distribution of GPR55 in the brain. Studies have shown that GPR55 is predominantly expressed in glutamate neurons.[1][2] To ensure the specificity of T1117 binding to GPR55 and avoid any residual binding to CB1 receptors, experiments are often performed in brain slices from CB1 knockout (KO) mice.[1][2][3]

Quantitative Data: this compound Binding Parameters

| Parameter | Value | Species | Tissue/Cell Type | Reference |

| Concentration for Imaging | 0.3 µM | Mouse | Mesenteric Artery | [1] |

| Inhibition by AM251 (3 µM) | 26% | Mouse | Mesenteric Artery | [1] |

| Ki of parent compound (AM251) for CB1 | 0.8 nM | Mouse | Brain Membranes | [1] |

| T1117 displacement of CP 55,940 at 1 µM | 10% | Mouse | Brain Membranes |

Experimental Protocol: GPR55 Staining in Brain Slices

This protocol outlines the steps for fluorescently labeling GPR55 in brain slices using this compound.

Materials:

-

CB1 knockout (KO) mice

-

Phosphate-buffered saline (PBS)

-

4% paraformaldehyde (PFA) in PBS

-

Sucrose solutions (20% and 30% in PBS)

-

Optimal cutting temperature (OCT) compound

-

Cryostat

-

Blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100)

-

This compound (Tocris Bioscience or similar)

-

Primary antibodies for co-localization (e.g., anti-VGLUT1 or anti-VGLUT2)

-

Alexa Fluor-conjugated secondary antibodies

-

Mounting medium with DAPI

-

Confocal microscope

Procedure:

-

Tissue Preparation:

-

Anesthetize a CB1 KO mouse and perfuse transcardially with ice-cold PBS followed by 4% PFA in PBS.

-

Dissect the brain and post-fix in 4% PFA for 4 hours at 4°C.

-

Cryoprotect the brain by sequential immersion in 20% and 30% sucrose solutions in PBS at 4°C until it sinks.

-

Embed the brain in OCT compound and freeze at -80°C.

-

Cut 20-30 µm thick coronal sections using a cryostat and mount them on glass slides.

-

-

Staining:

-

Wash the sections three times for 5 minutes each with PBS.

-

Permeabilize and block non-specific binding by incubating the sections in blocking solution for 1 hour at room temperature.

-

Incubate the sections with this compound at a concentration of 0.3 µM in blocking solution overnight at 4°C.

-

For co-localization studies, add primary antibodies against neuronal markers (e.g., VGLUT1 or VGLUT2) to the T1117 solution and incubate overnight at 4°C.

-

Wash the sections three times for 10 minutes each with PBS.

-

If co-staining, incubate with the appropriate Alexa Fluor-conjugated secondary antibodies for 2 hours at room temperature.

-

Wash the sections three times for 10 minutes each with PBS.

-

Counterstain nuclei by incubating with DAPI in PBS for 5 minutes.

-

Wash the sections twice with PBS.

-

-

Imaging:

-

Mount the coverslips using an appropriate mounting medium.

-

Visualize the fluorescence using a confocal microscope. This compound can be excited at 543 nm with an emission peak at 590 nm.

-

Visualization of Experimental Workflow

Application 2: Analysis of GPR55 Internalization

This compound can be employed to monitor the internalization of GPR55 upon agonist stimulation. The reduction in cell surface fluorescence following treatment with a GPR55 agonist provides a measure of receptor internalization.[4]

Quantitative Data: this compound for Internalization Assays

| Parameter | Value | Cell Type | Condition | Reference |

| T1117 Concentration | 10 nM | HepG2 cells | Pre-treated with O-1602 | [3] |

| Reduction in T1117 uptake with GPR55 siRNA | 70.4 ± 8.6% | PANC-1 cells | GPR55 knockdown | [5] |

| Reduction in T1117 uptake with GPR55 siRNA | >90.5 ± 6.3% | HepG2 cells | GPR55 knockdown | [5] |

Experimental Protocol: GPR55 Internalization Assay

This protocol describes how to quantify GPR55 internalization in cultured cells using this compound.

Materials:

-

HEK293 cells stably expressing GPR55

-

Cell culture medium

-

GPR55 agonist (e.g., O-1602)

-

This compound

-

Live-cell imaging system or plate reader with fluorescence capabilities

Procedure:

-

Cell Culture:

-

Plate GPR55-expressing HEK293 cells in a suitable format for imaging (e.g., glass-bottom dishes or 96-well plates).

-

Allow cells to adhere and grow to an appropriate confluency.

-

-

Internalization Assay:

-

Wash the cells with serum-free medium.

-

Pre-treat the cells with a GPR55 agonist (e.g., 10 µM O-1602) or vehicle control for a defined period (e.g., 30 minutes) at 37°C to induce internalization.

-

Add this compound to a final concentration of 10 nM and incubate for a further 15-30 minutes at 37°C.

-

Wash the cells with ice-cold PBS to remove unbound T1117 and stop internalization.

-

-

Quantification:

-

Measure the fluorescence intensity of the cells using a live-cell imaging system or a fluorescence plate reader.

-

Calculate the percentage of internalization by comparing the fluorescence of agonist-treated cells to vehicle-treated cells.

-

Visualization of GPR55 Internalization Pathway

Application 3: Measurement of Intracellular Calcium Mobilization

This compound can act as an agonist at GPR55, triggering an increase in intracellular calcium concentration ([Ca2+]i). This response can be measured in cells endogenously or exogenously expressing GPR55.

Quantitative Data: this compound-Induced Calcium Response

| Parameter | Value | Cell Type | Condition | Reference |

| T1117 Concentration for Ca2+ response | 0.1 - 0.3 µM | GPR55-HEK293 cells | - | [1] |

| T1117 Concentration with no response | 3 µM | Control HEK293 cells | Lacking GPR55 | [1] |

Experimental Protocol: Calcium Imaging Assay

This protocol details the measurement of this compound-induced calcium mobilization in cultured cells.

Materials:

-

HEK293 cells (control and GPR55-expressing)

-

Calcium imaging buffer (e.g., HBSS with 20 mM HEPES)

-

Calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)

-

Pluronic F-127

-

This compound

-

Fluorescence microscope or plate reader equipped for calcium imaging

Procedure:

-

Cell Preparation:

-

Plate control and GPR55-expressing HEK293 cells on glass-bottom dishes or 96-well plates.

-

Grow cells to 70-80% confluency.

-

-

Dye Loading:

-

Prepare a loading solution of a calcium indicator dye (e.g., 2-5 µM Fura-2 AM) with 0.02% Pluronic F-127 in calcium imaging buffer.

-

Remove the culture medium from the cells and add the loading solution.

-

Incubate for 30-60 minutes at 37°C in the dark.

-

Wash the cells twice with calcium imaging buffer to remove excess dye.

-

-

Calcium Measurement:

-

Acquire a baseline fluorescence reading for a few minutes.

-

Add this compound at the desired concentration (e.g., 0.3 µM) and continue recording the fluorescence changes over time.

-

For ratiometric dyes like Fura-2, measure the emission at 510 nm with excitation alternating between 340 nm and 380 nm. For single-wavelength dyes like Fluo-4, use appropriate excitation/emission wavelengths (e.g., 488/520 nm).

-

Analyze the change in fluorescence intensity or the ratio of fluorescence at the two excitation wavelengths to determine the change in intracellular calcium concentration.

-

Visualization of GPR55 Calcium Signaling Pathway

Application 4: Super-Resolution Microscopy (PharmacoSTORM)

This compound can potentially be used as a probe in super-resolution imaging techniques like Photoactivated Localization Microscopy (PALM) or Stochastic Optical Reconstruction Microscopy (STORM), collectively known as PharmacoSTORM when applied to pharmacological ligands. This would allow for the visualization of GPR55 at the nanoscale, providing unprecedented detail about its subcellular localization and organization. While detailed protocols for T1117 in PharmacoSTORM are still emerging, the general principle involves using the fluorophore on the ligand to enable single-molecule localization and reconstruction of a super-resolved image.